molecular formula C16H23ClN2O4 B6210318 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide CAS No. 379254-65-6

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B6210318
CAS No.: 379254-65-6
M. Wt: 342.82 g/mol
InChI Key: NTCBHODNDCAGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, diethoxy groups, and a morpholine ring attached to a phenylacetamide backbone.

Preparation Methods

The synthesis of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 2,5-diethoxy-4-(morpholin-4-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Chemical Reactions Analysis

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

CAS No.

379254-65-6

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C16H23ClN2O4/c1-3-22-14-10-13(19-5-7-21-8-6-19)15(23-4-2)9-12(14)18-16(20)11-17/h9-10H,3-8,11H2,1-2H3,(H,18,20)

InChI Key

NTCBHODNDCAGFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)CCl)OCC)N2CCOCC2

Purity

98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.